Technical Guide: Synthesis and Characterization of N-(2-Bromoethyl)quinuclidinium Bromide
Technical Guide: Synthesis and Characterization of N-(2-Bromoethyl)quinuclidinium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive bromoethyl group attached to a rigid quinuclidinium core, makes it a valuable intermediate for the introduction of the quinuclidinium moiety into a variety of molecular scaffolds. This document provides a comprehensive overview of the synthesis and characterization of N-(2-Bromoethyl)quinuclidinium bromide, including a detailed experimental protocol for its preparation and a summary of its key analytical data.
Introduction
Quaternary ammonium compounds are a class of molecules with diverse applications, ranging from catalysis to pharmaceuticals. The quinuclidine cage structure, a bicyclic amine, imparts unique steric and electronic properties to molecules. N-(2-Bromoethyl)quinuclidinium bromide serves as a key building block for covalently attaching this quinuclidinium headgroup to other molecules through nucleophilic substitution reactions.[1] The positively charged nitrogen atom within the rigid bicyclic system allows for strong ionic interactions, a feature often exploited in the design of chemical probes and pharmacologically active agents.[1]
Synthesis of N-(2-Bromoethyl)quinuclidinium Bromide
The synthesis of N-(2-Bromoethyl)quinuclidinium bromide is achieved through a quaternization reaction, a type of nucleophilic substitution, involving the tertiary amine quinuclidine and 1,2-dibromoethane.[2] In this reaction, the nitrogen atom of quinuclidine acts as a nucleophile, attacking one of the carbon atoms of 1,2-dibromoethane and displacing a bromide ion to form the quaternary ammonium salt.
Experimental Protocol
While a specific detailed protocol for the synthesis of N-(2-Bromoethyl)quinuclidinium bromide is not extensively documented in publicly available literature, a general procedure can be outlined based on the synthesis of analogous quaternary ammonium salts. The following protocol describes a plausible method for its preparation.
Materials:
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Quinuclidine
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1,2-dibromoethane
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Acetone (anhydrous)
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Diethyl ether
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinuclidine in a minimal amount of anhydrous acetone.
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To this solution, add a molar excess of 1,2-dibromoethane. Using an excess of the dibromoalkane is a common strategy in such quaternization reactions to favor the formation of the desired mono-quaternized product and minimize the formation of di-quaternized byproducts.[1]
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The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).
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Upon completion of the reaction, the product, which is typically a white solid, will precipitate out of the acetone solution.
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The precipitate is collected by filtration and washed with a non-polar solvent, such as diethyl ether, to remove any unreacted 1,2-dibromoethane and other impurities.
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The resulting solid is then dried under vacuum to yield N-(2-Bromoethyl)quinuclidinium bromide.
Characterization
The structural confirmation and purity assessment of the synthesized N-(2-Bromoethyl)quinuclidinium bromide would be carried out using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A summary of the key physicochemical properties of N-(2-Bromoethyl)quinuclidinium bromide is presented in the table below.
| Property | Value | Reference |
| CAS Number | 104304-10-1 | [3][4] |
| Molecular Formula | C9H17Br2N | [3] |
| Molecular Weight | 299.046 g/mol | [3] |
| Appearance | Colorless Solid | [4] |
| Storage Temperature | 2-8°C (Refrigerator) | [4] |
Spectroscopic Data
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the quinuclidine cage and the bromoethyl group. The protons on the carbons adjacent to the quaternary nitrogen and the bromine atom would appear at a lower field (higher ppm) due to the deshielding effect of these electronegative atoms.
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¹³C NMR: The carbon NMR spectrum would display distinct peaks for each of the carbon atoms in the molecule. The carbon atoms bonded to the nitrogen and bromine atoms would resonate at a lower field.
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Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic C-H stretching and bending vibrations for the alkyl groups. A C-N stretching vibration for the quaternary ammonium group and a C-Br stretching vibration would also be expected.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the cation (N-(2-Bromoethyl)quinuclidinium) and fragmentation patterns characteristic of the quinuclidine and bromoethyl moieties.
Stability and Handling
N-(2-Bromoethyl)quinuclidinium bromide is a quaternary ammonium salt and should be handled with appropriate laboratory safety precautions. Due to the reactive bromoethyl group, the compound may be susceptible to degradation, particularly through intramolecular cyclization to form a spiro-aziridinium ion intermediate, which can then be hydrolyzed.[2] Therefore, it is recommended to store the compound at a low temperature (2-8°C) to maintain its stability.[4]
Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of N-(2-Bromoethyl)quinuclidinium bromide.
Caption: Synthesis workflow for N-(2-Bromoethyl)quinuclidinium Bromide.
Conclusion
N-(2-Bromoethyl)quinuclidinium bromide is a valuable synthetic intermediate whose preparation relies on the fundamental principles of nucleophilic substitution. While detailed experimental and characterization data are not widely published, this guide provides a comprehensive overview based on available information and established chemical principles. Further research documenting the specific reaction conditions and detailed analytical data would be beneficial for the scientific community.
